An In-depth Technical Guide to the Chemical Properties of Thieno[2,3-b]pyridine-2-carbaldehyde
An In-depth Technical Guide to the Chemical Properties of Thieno[2,3-b]pyridine-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thieno[2,3-b]pyridine and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and materials science. Their unique structural framework, which combines the electron-rich thiophene ring with the electron-deficient pyridine ring, gives rise to a diverse range of chemical and biological activities. Among these derivatives, Thieno[2,3-b]pyridine-2-carbaldehyde serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, including anticancer and antiplatelet agents.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Thieno[2,3-b]pyridine-2-carbaldehyde, supported by experimental data and protocols.
Chemical and Physical Properties
Thieno[2,3-b]pyridine-2-carbaldehyde is an organic compound with the molecular formula C₈H₅NOS. It is typically an off-white to light brown solid.[4] Key identifiers and properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 53174-98-4 | [5][6] |
| Molecular Formula | C₈H₅NOS | [7] |
| Molecular Weight | 163.19 g/mol | [7] |
| Appearance | Off-white to light brown solid | [4] |
| SMILES | O=Cc1c2sccc2ncc1 | [4] |
Predicted Properties:
| Property | Value | Source |
| Density | 1.384±0.06 g/cm³ | |
| pKa | 3.37±0.40 |
Synthesis
A common and effective method for the synthesis of the thieno[2,3-b]pyridine core involves the reaction of a substituted pyridine with a sulfur-containing reagent. A key precursor to Thieno[2,3-b]pyridine-2-carbaldehyde is ethyl thieno[2,3-b]pyridine-2-carboxylate.
Synthesis of Ethyl Thieno[2,3-b]pyridine-2-carboxylate
Experimental Protocol:
This synthesis is achieved through the reaction of 2-chloro-3-pyridinecarboxaldehyde with ethyl thioglycolate in the presence of a base.[8]
-
Reaction Setup: To a solution of ethyl thioglycolate (1.0 equivalent) in N,N-dimethylformamide (DMF), add sodium ethoxide (2.0 equivalents) portion-wise at 0°C.
-
Addition of Starting Material: Stir the resulting mixture for 30 minutes at 0°C. Then, add 2-chloro-3-pyridinecarboxaldehyde (0.8 equivalents) portion-wise to the solution.
-
Reaction Conditions: Heat the mixture to 120°C and stir overnight.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Wash the residue with petroleum ether to afford ethyl thieno[2,3-b]pyridine-2-carboxylate as a pale brown solid.[8]
The following diagram illustrates the workflow for the synthesis of the precursor, ethyl thieno[2,3-b]pyridine-2-carboxylate.
Caption: Synthetic workflow for Ethyl Thieno[2,3-b]pyridine-2-carboxylate.
Conversion to Thieno[2,3-b]pyridine-2-carbaldehyde
The conversion of the ethyl ester to the carbaldehyde can be achieved through a two-step process: reduction of the ester to the corresponding alcohol, followed by oxidation.
1. Reduction to 2-Hydroxymethyl-thieno[2,3-b]pyridine:
A suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), can be used to reduce the ester to the primary alcohol.
2. Oxidation to Thieno[2,3-b]pyridine-2-carbaldehyde:
The resulting 2-hydroxymethyl-thieno[2,3-b]pyridine can then be oxidized to the aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) to prevent over-oxidation to the carboxylic acid.
The general transformation pathway is depicted below.
Caption: General pathway for the synthesis of the target compound.
Spectral Data
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine and thiophene rings, as well as a characteristic downfield singlet for the aldehydic proton. For the precursor, ethyl thieno[2,3-b]pyridine-2-carboxylate, the following peaks have been reported (400 MHz, CDCl₃): δ 8.68 (dd, J=1.6, 4.4 Hz, 1H), 8.16 (dd, J=1.6, 8.0 Hz, 1H), 8.00 (s, 1H), 7.36 (m, 1H), 4.43 (q, J=7.2 Hz, 2H), 1.42 (t, J=7.2 Hz, 3H).[8]
¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule, with the aldehydic carbon appearing at a significantly downfield chemical shift.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group, typically in the range of 1680-1700 cm⁻¹.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (163.19 g/mol ). For the ethyl ester precursor, an [M+H]⁺ peak at m/z 208.0 has been observed.[8]
Reactivity and Potential Biological Significance
The aldehyde functional group in Thieno[2,3-b]pyridine-2-carbaldehyde makes it a versatile building block for further chemical transformations. It can undergo a variety of reactions typical of aldehydes, including:
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Oxidation: Can be oxidized to the corresponding carboxylic acid.
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Reduction: Can be reduced to the primary alcohol.
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Nucleophilic Addition: The carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of alcohols, cyanohydrins, and other derivatives.
-
Condensation Reactions: Can react with amines to form imines (Schiff bases) and with active methylene compounds in reactions such as the Knoevenagel condensation.
The broader class of thieno[2,3-b]pyridine derivatives has been extensively studied for their biological activities. They have shown promise as:
-
Anticancer Agents: Some derivatives exhibit potent anti-proliferative activity against various cancer cell lines.[9][10]
-
Antiplatelet Agents: Thienopyridines like clopidogrel and ticlopidine are well-known inhibitors of the P2Y₁₂ receptor, playing a crucial role in antithrombotic therapy.[9]
-
Enzyme Inhibitors: Certain derivatives have been identified as inhibitors of enzymes such as phosphoinositide-specific phospholipase C (PI-PLC) and tyrosyl-DNA phosphodiesterase 1 (TDP1).[1][9]
While specific biological studies on Thieno[2,3-b]pyridine-2-carbaldehyde are limited, its role as a key synthetic intermediate suggests its importance in the development of novel therapeutic agents based on the thieno[2,3-b]pyridine scaffold. The reactivity of the aldehyde group allows for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships and the optimization of biological activity.
The following diagram illustrates the general reactivity of the thieno[2,3-b]pyridine core, highlighting its potential for functionalization.
Caption: Key functionalization reactions of the thieno[2,3-b]pyridine scaffold.
Conclusion
Thieno[2,3-b]pyridine-2-carbaldehyde is a valuable heterocyclic compound with significant potential as a synthetic intermediate in drug discovery and development. Its synthesis, while requiring a multi-step process, is achievable through established chemical transformations. The reactivity of the aldehyde functionality provides a gateway to a wide array of derivatives, allowing for the systematic exploration of the chemical space around the thieno[2,3-b]pyridine core. Further research into the specific biological activities of this carbaldehyde and its derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity | Semantic Scholar [semanticscholar.org]
- 4. Thieno[2,3-b]pyridine-2-carbaldehyde, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Thieno[2,3-b]pyridine-2-carbaldehyde_53174-98-4_Hairui Chemical [hairuichem.com]
- 6. Thieno[2,3-b]pyridine-2-carboxaldehyde-景明化工股份有限公司 [echochemical.com]
- 7. Thieno[2,3-b]pyridine-2-carboxamide | C8H6N2OS | CID 69365189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ETHYL THIENO[2,3-B]PYRIDINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 9. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
